1-(5-Chloro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one
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Overview
Description
1-(5-Chloro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one is an organic compound with the molecular formula C10H11ClO2S It is a derivative of phenyl ethanone, characterized by the presence of a chloro, hydroxy, and methylthio group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-chloro-2-hydroxybenzaldehyde and methylthiomethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanone derivatives.
Scientific Research Applications
1-(5-Chloro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: Lacks the methylthio group.
1-(5-Chloro-3-((methylthio)methyl)phenyl)ethan-1-one: Lacks the hydroxy group.
1-(2-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one: Different position of the chloro group.
Uniqueness
1-(5-Chloro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11ClO2S |
---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
1-[5-chloro-2-hydroxy-3-(methylsulfanylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11ClO2S/c1-6(12)9-4-8(11)3-7(5-14-2)10(9)13/h3-4,13H,5H2,1-2H3 |
InChI Key |
XWVBKIORHQEVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1O)CSC)Cl |
Origin of Product |
United States |
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